4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-16-20-11-14-23(16)15-18-8-12-22(13-9-18)19(24)21-10-7-17-5-3-2-4-6-17/h2-6,11,14,18H,7-10,12-13,15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYJTPFKRHPLME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia, followed by methylation.
Attachment of the imidazole to the piperidine ring: This step involves the reaction of the imidazole derivative with a piperidine carboxamide precursor under basic conditions.
Introduction of the phenethyl group: This is usually done through a nucleophilic substitution reaction where the phenethyl group is introduced to the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch reactors: for controlled reaction conditions.
Purification processes: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The phenethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
Antidiabetic Properties
Research has indicated that compounds similar to 4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide exhibit antidiabetic properties. Specifically, derivatives of piperidine have been shown to enhance insulin sensitivity and reduce blood glucose levels. A study involving piperidine derivatives demonstrated their effectiveness in treating insulin resistance and obesity, highlighting their role in managing type 2 diabetes .
Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research has focused on compounds with similar frameworks that target NMDA receptors, which are implicated in neurodegeneration. These studies suggest that such compounds may offer therapeutic benefits by modulating excitotoxicity associated with neurodegenerative disorders .
NMDA Receptor Modulation
This compound may act as an NMDA receptor antagonist. This mechanism is crucial for its potential use in treating conditions characterized by excessive glutamate signaling, which can lead to neuronal damage. Studies have shown that modulation of NMDA receptors can alleviate symptoms in models of neurodegeneration and cognitive decline .
Anti-inflammatory Activity
Emerging evidence suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Compounds with similar imidazole structures have been linked to reduced inflammatory responses in various models, indicating a possible pathway for therapeutic application .
Laboratory Studies
In vitro studies have demonstrated the compound's ability to inhibit specific pathways associated with inflammation and neuronal cell death. For example, laboratory analyses using cultured neuronal cells revealed that treatment with similar piperidine derivatives led to decreased markers of oxidative stress and improved cell viability under toxic conditions .
Data Tables
Mechanism of Action
The mechanism of action of 4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole ring can interact with metal ions or other active sites, while the piperidine ring can modulate the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural Analog: Imidafenacin (KRP-197)
Structure : 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide .
Key Differences :
- Imidafenacin features a diphenylbutanamide backbone instead of a piperidine-phenethyl carboxamide.
- The 2-methylimidazole is directly attached to the butanamide chain, whereas in the target compound, it is linked via a methylene bridge to piperidine.
Pharmacology : - Imidafenacin is a potent antimuscarinic agent used for overactive bladder, targeting M3 receptors .
- The diphenyl groups enhance hydrophobic interactions with muscarinic receptors, a feature absent in the target compound.
Physicochemical Properties : - Higher molecular weight (319.4 g/mol vs. ~375 g/mol for the target compound) and logP due to aromatic diphenyl groups.
Structural Analog: Cilansetron (KC-9946)
Structure : (10R)-5,6,9,10-Tetrahydro-10-[(2-methylimidazol-1-yl)methyl]-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one .
Key Differences :
- Cilansetron incorporates a tricyclic carbazolone scaffold instead of a piperidine ring.
- The 2-methylimidazole is similarly linked via a methylene group but to a carbazole system.
Pharmacology : - A 5-HT3 receptor antagonist for irritable bowel syndrome (IBS), highlighting the role of imidazole in serotonin receptor modulation .
- The carbazole core likely contributes to π-π stacking interactions with 5-HT3 receptors, unlike the piperidine-phenethyl system.
Physicochemical Properties : - Hydrochloride salt form improves aqueous solubility (critical for oral bioavailability) .
Structural Analog: 4-(2-Methyl-1H-imidazol-1-yl)benzoic Acid Hydrochloride
Structure : Benzoic acid derivative with a 2-methylimidazole substituent .
Key Differences :
- Lacks the piperidine-phenethyl carboxamide; instead, it has a carboxylic acid group.
Applications : - Catalogued as a reagent (CAS 921938-78-5) with a high melting point (313–315°C), indicative of crystalline stability .
- The carboxylic acid group may limit blood-brain barrier penetration compared to the target compound’s carboxamide.
Structural Analog: 3-(2-Methyl-1H-imidazol-1-yl)benzoic Acid
Structure : Benzoic acid with a 3-substituted 2-methylimidazole .
Key Differences :
- Positional isomerism (3- vs. 4-substitution) and absence of piperidine/phenethyl groups.
Applications : - Part of a screening library (TocrisScreenPlus), suggesting utility in high-throughput assays for biological activity .
- The carboxylate group facilitates solubility in aqueous buffers, unlike the target compound’s carboxamide.
Structural Analog: t-Butyl [4-(2-Fluorophenyl)-2-methyl-1H-imidazol-1-yl]carbamate
Structure : Fluorophenyl-substituted imidazole with a t-butyl carbamate .
Key Differences :
- Fluorine substitution enhances electronegativity and metabolic stability.
- The carbamate group differs functionally from the carboxamide in the target compound.
Synthesis :
Key Insights
- Pharmacological Potential: The 2-methylimidazole moiety is a conserved feature across analogs, suggesting utility in targeting receptors requiring heterocyclic binding (e.g., 5-HT3, muscarinic) .
- Synthetic Feasibility : Evidence from SNAr reactions and carbamate syntheses supports viable pathways for large-scale production .
Biological Activity
4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide, identified by its CAS number 1396884-17-5, is a synthetic compound notable for its complex structure, which includes a piperidine ring, an imidazole moiety, and a phenethyl group. This article delves into the biological activity of this compound, exploring its chemical properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 326.4 g/mol. The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.4 g/mol |
| CAS Number | 1396884-17-5 |
Pharmacological Potential
Research indicates that compounds similar to this compound may exhibit significant pharmacological activities, particularly in the central nervous system (CNS). The imidazole and piperidine moieties are known to interact with various neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Key Activities:
- Dopaminergic Activity: Similar compounds have shown interactions with dopamine receptors, which could be beneficial in treating conditions like Parkinson's disease or schizophrenia.
- Serotonergic Modulation: The presence of an imidazole group may enhance the compound's ability to modulate serotonin levels, potentially aiding in the treatment of depression and anxiety disorders.
Study on Neuroprotective Effects
A study published in Neuropharmacology evaluated the neuroprotective effects of similar piperidine derivatives. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegenerative diseases.
Analgesic Properties
Another significant area of research has focused on the analgesic properties of related compounds. A comparative analysis showed that certain phenethylpiperidine derivatives exhibited potent analgesic effects in animal models, indicating that this compound may also possess similar properties .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling of 2-methylimidazole with a piperidine intermediate. Key steps include:
- Mitsunobu Reaction : For introducing the imidazole moiety via hydroxyl group activation, using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF .
- Amide Coupling : Carboxamide formation between the piperidine and phenethylamine, facilitated by HATU/DIPEA in DMF under nitrogen .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Reaction monitoring via TLC (Rf ~0.3) and HPLC (C18 column, acetonitrile/water) ensures reproducibility .
Q. How can the structural integrity and purity of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : Compare - and -NMR shifts with predicted values (e.g., imidazole protons at δ 7.2–7.4 ppm, piperidine CH at δ 2.8–3.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 369.216 (calculated for CHNO) .
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
- HPLC-PDA : Purity >95% with a single peak at λ = 254 nm .
Advanced Research Questions
Q. What strategies can elucidate the compound’s mechanism of action against biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Simulate binding poses using AutoDock Vina with crystal structures of targets (e.g., 5-lipoxygenase [5-LOX], PDB ID: 3V99). Prioritize binding pockets near catalytic sites (e.g., imidazole coordination to Fe in LOX) .
- Kinetic Assays : Measure IC via spectrophotometric monitoring of substrate conversion (e.g., arachidonic acid oxidation for 5-LOX inhibition) .
- Mutagenesis Studies : Validate key residues (e.g., His in 5-LOX) by comparing wild-type vs. mutant enzyme inhibition .
Q. How can researchers address discrepancies in pharmacological data across studies (e.g., varying IC values)?
- Methodological Answer :
- Assay Standardization : Use identical buffer conditions (pH 7.4, 25°C) and substrate concentrations.
- Control Compounds : Include reference inhibitors (e.g., zileuton for 5-LOX) to normalize inter-lab variability .
- Metabolic Stability Tests : Assess compound degradation in liver microsomes (e.g., human CYP3A4) to rule out bioavailability confounders .
Q. What chemical modifications improve the compound’s pharmacokinetic properties (e.g., bioavailability)?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to enhance solubility. Monitor plasma stability via LC-MS .
- LogP Optimization : Modify phenethyl substituents (e.g., para-fluoro substitution) to balance lipophilicity (target LogP = 2–3) .
- Salt Formation : Prepare hydrochloride salts to improve crystallinity and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
